N-(2-hydroxy-2-phenylethyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide
Overview
Description
N-(2-hydroxy-2-phenylethyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide is a complex organic compound that belongs to the class of dibenzo[b,f]oxepine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a seven-membered oxepine ring fused with two benzene rings, a nitro group, and a carboxamide group, making it a molecule of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylethyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide typically involves multiple steps, starting with the preparation of the dibenzo[b,f]oxepine scaffold. One common method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C) to form the oxepine ring . Subsequent nitration and carboxamidation steps introduce the nitro and carboxamide groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, such as palladium or other transition metals, to facilitate the formation of the oxepine ring and subsequent functionalization steps. Additionally, the use of continuous flow reactors could improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylethyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the benzene rings.
Scientific Research Applications
N-(2-hydroxy-2-phenylethyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with neurotransmitter receptors could explain its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine: The parent compound, which lacks the nitro and carboxamide groups.
N-(2-hydroxy-2-phenylethyl)-dibenzo[b,f]oxepine-1-carboxamide: Similar structure but without the nitro group.
3-nitrodibenzo[b,f]oxepine-1-carboxamide: Similar structure but without the hydroxy-phenylethyl group.
Uniqueness
N-(2-hydroxy-2-phenylethyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide is unique due to the presence of both the nitro and hydroxy-phenylethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-2-nitrobenzo[b][1]benzoxepine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-20(15-6-2-1-3-7-15)14-24-23(27)19-12-17(25(28)29)13-22-18(19)11-10-16-8-4-5-9-21(16)30-22/h1-13,20,26H,14H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAODHJAHSLKMKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=C3C=CC4=CC=CC=C4OC3=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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